molecular formula C7H8ClNO2S B13252933 (2-Methylpyridin-4-YL)methanesulfonyl chloride

(2-Methylpyridin-4-YL)methanesulfonyl chloride

Cat. No.: B13252933
M. Wt: 205.66 g/mol
InChI Key: NIISSNXFCNKCKW-UHFFFAOYSA-N
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Description

(2-Methylpyridin-4-YL)methanesulfonyl chloride: is an organic compound with the molecular formula C7H8ClNO2S It is a derivative of pyridine, featuring a methyl group at the 2-position and a methanesulfonyl chloride group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpyridin-4-YL)methanesulfonyl chloride typically involves the reaction of 2-methylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (2-Methylpyridin-4-YL)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid formed.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products:

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

Chemistry: (2-Methylpyridin-4-YL)methanesulfonyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various sulfonamide and sulfonate ester derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl groups. This modification can alter the biological activity and stability of the biomolecules, making it useful in drug development and biochemical studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the manufacture of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of (2-Methylpyridin-4-YL)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

    (2-Chloro-6-methylpyridin-4-yl)methanesulfonyl chloride: This compound features a chlorine atom at the 6-position instead of a methyl group at the 2-position.

    (2-Methylpyridin-4-yl)methanesulfonyl fluoride: This compound has a sulfonyl fluoride group instead of a sulfonyl chloride group.

Uniqueness: (2-Methylpyridin-4-YL)methanesulfonyl chloride is unique due to the presence of both a methyl group and a sulfonyl chloride group on the pyridine ring. This combination of functional groups imparts specific reactivity and properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

(2-methylpyridin-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H8ClNO2S/c1-6-4-7(2-3-9-6)5-12(8,10)11/h2-4H,5H2,1H3

InChI Key

NIISSNXFCNKCKW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)CS(=O)(=O)Cl

Origin of Product

United States

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